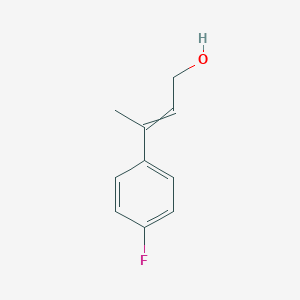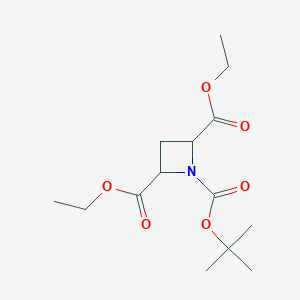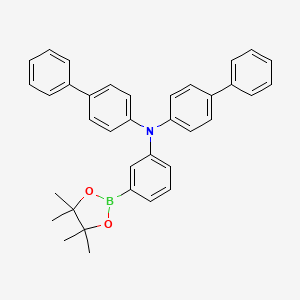
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester is an aryl boronic acid ester that is widely used in organic synthesis. This compound is particularly valuable due to its unique reactivity and low toxicity, making it a preferred choice in various chemical reactions, especially in the field of transition metal-catalyzed cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester typically involves the reaction of 3-(Dibiphenyl-4-ylamino)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and drug candidates.
Medicine: It serves as a building block for the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester involves its ability to form stable complexes with transition metals. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of various complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Aminophenylboronic acid pinacol ester
- 3-Cyanophenylboronic acid pinacol ester
Uniqueness
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester stands out due to its unique reactivity and low toxicity, making it a preferred choice in various chemical reactions. Its ability to form stable complexes with transition metals and participate in cross-coupling reactions highlights its significance in organic synthesis .
Eigenschaften
CAS-Nummer |
952431-32-2 |
|---|---|
Molekularformel |
C36H34BNO2 |
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
N,N-bis(4-phenylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C36H34BNO2/c1-35(2)36(3,4)40-37(39-35)31-16-11-17-34(26-31)38(32-22-18-29(19-23-32)27-12-7-5-8-13-27)33-24-20-30(21-25-33)28-14-9-6-10-15-28/h5-26H,1-4H3 |
InChI-Schlüssel |
IGVLUXMBBQIICG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


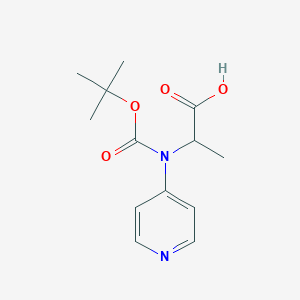
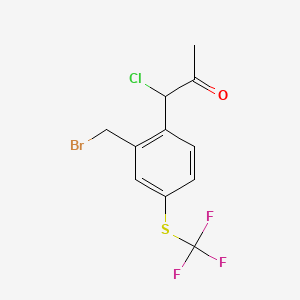
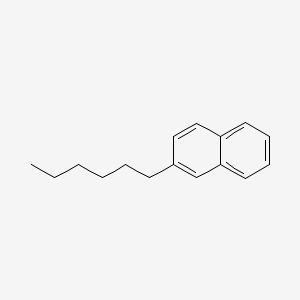
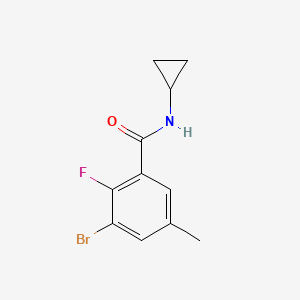
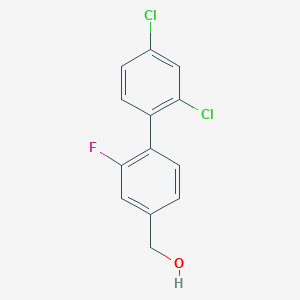
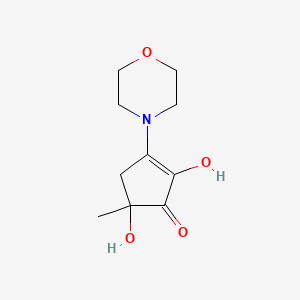
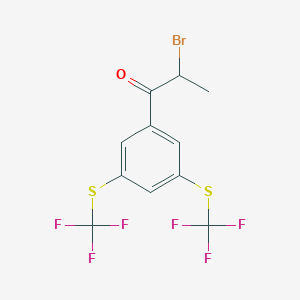


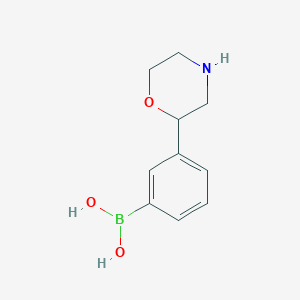

![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
